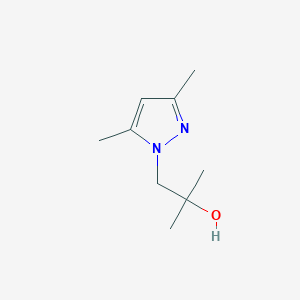

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Overview

Description

The compound “1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol” is a derivative of the 3,5-dimethylpyrazole group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods. For instance, multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .

Scientific Research Applications

Corrosion Inhibition

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol and its derivatives have been studied for their potential as corrosion inhibitors. A density functional theory (DFT) study revealed their effectiveness in inhibiting corrosion, with various parameters such as EHOMO, ELUMO, gap energy, and electron transfer playing significant roles (Wang et al., 2006).

Catalysis and Coordination Chemistry

This compound and its derivatives are notable in the field of catalysis and coordination chemistry. For instance, their use in synthesizing square planar mononuclear Pd(II) complexes (Drew et al., 2007) and in the preparation of metallomacrocyclic palladium(II) complexes (Guerrero et al., 2008) shows their versatility.

Organic Synthesis

Its use in organic synthesis is demonstrated in the selenoacetalyzation of 4‐Formylpyrazoles (Papernaya et al., 2013) and in the synthesis of tridentate bipyrazolic compounds with cytotoxic activity (Kodadi et al., 2007).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been evaluated as inhibitors for prostate cancer antigen-1, showing promising results as potential anti-prostate cancer drugs (Nakao et al., 2014).

Antibacterial Applications

The compound and its derivatives have also been explored for antibacterial applications. A study synthesized various 3,5-dimethyl-1H-pyrazole derivatives and evaluated their antibacterial activity, finding them effective against several bacterial species (Al-Smaisim, 2012).

Inhibitor for Steel Corrosion

Its role as an inhibitor for steel corrosion in acidic environments has been explored, with one study showing a compound's efficiency in reducing corrosion rates (Bouklah et al., 2005).

Molecular Structure and Reactivity Studies

The molecular structure and reactivity of this compound and its derivatives have been a subject of extensive research, contributing significantly to the understanding of their chemical behavior and potential applications (Maurya & Haldar, 2020).

Mechanism of Action

Target of Action

Compounds with a similar pyrazole structure have been found to exhibit potent antileishmanial and antimalarial activities . These compounds interact with the Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

Similar compounds have been found to inhibit tubulin polymerization , which disrupts the structure and function of cells, leading to their death.

Biochemical Pathways

Similar compounds have been found to affect the pathways related to the life cycle of leishmania and plasmodium .

Result of Action

Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities .

Biochemical Analysis

Biochemical Properties

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing protective effects against oxidative damage .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it modulates the cholinergic signaling pathway by inhibiting acetylcholinesterase, leading to prolonged acetylcholine activity . This can result in enhanced synaptic transmission and improved cognitive function. Moreover, this compound has been shown to upregulate the expression of antioxidant genes, thereby reducing oxidative stress and promoting cell survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This binding prevents the hydrolysis of acetylcholine, leading to increased acetylcholine levels in the synaptic cleft. Additionally, this compound interacts with transcription factors involved in the regulation of antioxidant genes, promoting their expression and enhancing the cellular antioxidant defense system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under various conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has been associated with sustained antioxidant activity and protection against oxidative stress-induced cellular damage . These findings suggest that the compound maintains its biochemical properties and therapeutic potential over time.

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At low doses, the compound exhibits neuroprotective effects by enhancing cholinergic signaling and reducing oxidative stress . At higher doses, it may lead to adverse effects such as toxicity and impaired motor function . These findings highlight the importance of determining the optimal dosage range for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound’s metabolites are then excreted through the kidneys. Additionally, this compound has been shown to influence metabolic flux and alter metabolite levels, particularly those related to oxidative stress and energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm and mitochondria . This localization is crucial for its biochemical activity and therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it interacts with key enzymes and proteins involved in oxidative stress responses and energy metabolism . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments .

Properties

IUPAC Name |

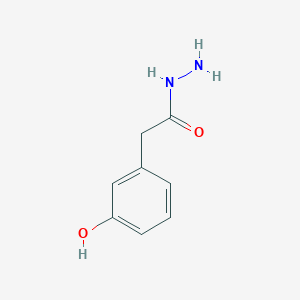

1-(3,5-dimethylpyrazol-1-yl)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-7-5-8(2)11(10-7)6-9(3,4)12/h5,12H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMGWURBDGQCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

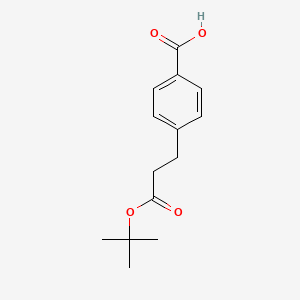

![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B1398111.png)

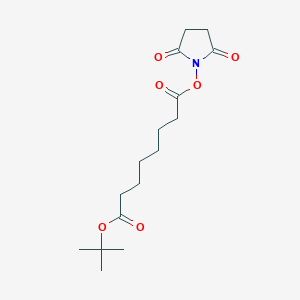

![Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1398120.png)